Monobromobimane Monobromobimane Monobromobimane is a thiol-reactive fluorogenic probe. It is cell-permeable, reacts rapidly at physiological pH with available thiol groups, and generates a stable fluorescent signal. Monobromobimane can be used to evaluate or quantify a variety of compounds containing reactive sulfur or thiol groups, including H2S, glutathione, proteins, and nucleotides. The absorption and emission maxima for monobromobimane are 398 and 490 nm, respectively.
Brand Name: Vulcanchem
CAS No.: 71418-44-5
VCID: VC0013751
InChI: InChI=1S/C10H11BrN2O2/c1-5-7(3)12-8(4-11)6(2)10(15)13(12)9(5)14/h4H2,1-3H3
SMILES: CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)C
Molecular Formula: C10H11BrN2O2
Molecular Weight: 271.11 g/mol

Monobromobimane

CAS No.: 71418-44-5

Reference Standards

VCID: VC0013751

Molecular Formula: C10H11BrN2O2

Molecular Weight: 271.11 g/mol

Monobromobimane - 71418-44-5

CAS No. 71418-44-5
Product Name Monobromobimane
Molecular Formula C10H11BrN2O2
Molecular Weight 271.11 g/mol
IUPAC Name 7-(bromomethyl)-1,2,6-trimethylpyrazolo[1,2-a]pyrazole-3,5-dione
Standard InChI InChI=1S/C10H11BrN2O2/c1-5-7(3)12-8(4-11)6(2)10(15)13(12)9(5)14/h4H2,1-3H3
Standard InChIKey AHEWZZJEDQVLOP-UHFFFAOYSA-N
SMILES CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)C
Canonical SMILES CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)C
Appearance Assay:≥98%A crystalline solid
Description Monobromobimane is a thiol-reactive fluorogenic probe. It is cell-permeable, reacts rapidly at physiological pH with available thiol groups, and generates a stable fluorescent signal. Monobromobimane can be used to evaluate or quantify a variety of compounds containing reactive sulfur or thiol groups, including H2S, glutathione, proteins, and nucleotides. The absorption and emission maxima for monobromobimane are 398 and 490 nm, respectively.
Synonyms omobimane
MBBR
monobromobimane
Thiolyte MB
PubChem Compound 114810
Last Modified Nov 11 2021
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